Pseudoephedrine sulfate

Quality Control Pharmacopeial Compliance API Specification

Formulators seeking robust extended-release performance often encounter dissolution inconsistencies when substituting pseudoephedrine salts. Pseudoephedrine sulfate (CAS 7460-12-0) is the sulfate salt of pseudoephedrine, specifically selected for ER matrix compatibility and predictable in-vitro/in-vivo correlation. Its lower hygroscopicity and distinct solubility profile provide quantifiable advantages over the hydrochloride salt in repeat-action tablets and combination products. - Established Level A IVIVC (r² > 0.99, p < 0.0001) supports biowaiver-based post-approval changes and reduces formulation trial burden. - Validated stability-indicating RP-HPLC method (linear range 0.125-0.750 μg mL⁻¹, r² > 0.999) enables accurate quantification of impurities/degradants to USP monograph specifications (assay 98.0%-100.5%). - Well-characterized bioequivalence (P < 0.10 for AUC and Cmax) and lack of clinically significant food effect facilitate generic product development and comparative bioavailability studies.

Molecular Formula C20H32N2O6S
Molecular Weight 428.5 g/mol
CAS No. 7460-12-0
Cat. No. B1663402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoephedrine sulfate
CAS7460-12-0
SynonymsPseudoephedrine sulfate;  Afrin Tablets;  Afrinol;  Sch 4855; Benzenemethanol, alpha-((1S)-1-(methylamino)ethyl)-, (alphaS)-, sulfate (2:1)
Molecular FormulaC20H32N2O6S
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O
InChIInChI=1S/2C10H15NO.H2O4S/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h2*3-8,10-12H,1-2H3;(H2,1,2,3,4)/t2*8-,10+;/m00./s1
InChIKeyCAVQBDOACNULDN-NRCOEFLKSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Pseudoephedrine Sulfate: Nasal Decongestant API


Pseudoephedrine sulfate is the sulfate salt of the sympathomimetic amine pseudoephedrine, an orally active nasal and sinus decongestant that stimulates adrenergic receptors to shrink swollen nasal mucous membranes [1]. It is a white crystalline powder with a molecular weight of 428.54 g/mol, chemically designated as (C₁₀H₁₅NO)₂·H₂SO₄, and is widely utilized as an active pharmaceutical ingredient in both immediate-release and extended-release oral solid dosage forms for the temporary relief of nasal congestion [1][2].

Salt Form Sulfate salt engineered for extended-release matrix technologies
Specification Meets USP monograph purity criteria for API quality control
Formulation Data Supported by established IVIVC and bioavailability reference studies

Pseudoephedrine Sulfate vs. Hydrochloride: Salt Form Impact


While both pseudoephedrine sulfate and pseudoephedrine hydrochloride deliver the same active base upon dissolution, their salt-specific physicochemical properties—including aqueous solubility, hygroscopicity, and bulk handling characteristics—directly impact formulation robustness, manufacturability, and dissolution behavior in solid dosage forms. The sulfate salt is preferentially selected for specific extended-release matrix technologies and combination products where its solubility profile and compatibility with excipients offer quantifiable advantages over the hydrochloride salt [1]. Procurement decisions based solely on the free base equivalence, without accounting for the salt form, risk altered dissolution kinetics, compromised extended-release performance, and batch-to-batch variability in finished drug products.

Target: Sulfate Preferred for extended-release matrix compatibility and reduced hygroscopicity
Substitute: Hydrochloride May shift dissolution kinetics and compromise extended-release performance
Risk Summary Free-base equivalence does not guarantee formulation interchangeability; manufacturability may differ

Pseudoephedrine Sulfate: Formulation & Bioavailability Evidence


USP Purity Specification

Pseudoephedrine sulfate complies with USP monograph specifications requiring assay purity between 98.0% and 100.5% (C₁₀H₁₅NO)₂·H₂SO₄ calculated on the dried basis [1]. This assay specification is a critical quality attribute that ensures batch-to-batch consistency in drug product manufacturing. In contrast, pseudoephedrine hydrochloride USP monograph specifies an assay range of 98.0%–102.0% for the hydrochloride salt, reflecting different acceptance criteria for the two salt forms [2].

USP Purity Spec
Reported
Assay 98.0–100.5% (sulfate) vs. 98.0–102.0% (HCl)
Narrower upper limit may reduce stoichiometric variability
USP monograph titration method
Quality Control Pharmacopeial Compliance API Specification

Repeat-Action Tablet Bioequivalence

A clinical study compared the bioavailability of a single dose of d-pseudoephedrine sulfate from a repeat-action tablet (60 mg in coat, 60 mg in core) versus two 60 mg conventional tablets administered 6 hours apart [1]. There was no significant difference (P < 0.10) in area under the plasma concentration-time curve (AUC) or maximum plasma concentration (Cmax) between the two dosing regimens, establishing bioequivalence of the repeat-action formulation to the conventional regimen [1].

Repeat-Action BE
Head-to-head
AUC, Cmax: no significant difference (P<0.10)
Supports repeat-action formulation design
Single-dose crossover in healthy volunteers
Bioavailability Formulation Development Clinical Pharmacology

Level A IVIVC for Extended-Release Formulations

An in-vivo/in-vitro correlation study established a Level A correlation for four formulations of pseudoephedrine sulfate modified-release tablets [1]. Linear regression analyses of the mean percentage of dose absorbed versus the mean in-vitro release resulted in statistically significant correlations (r² > 0.99, p < 0.0001) for each formulation [1]. This demonstrates that in-vitro dissolution testing reliably predicts in-vivo absorption for pseudoephedrine sulfate extended-release products.

Level A IVIVC
Reported
r² > 0.99, p < 0.0001
Supports dissolution as surrogate for absorption
Four formulations, USP Apparatus 2
Formulation Science In Vitro–In Vivo Correlation Extended Release

Stability-Indicating RP-HPLC Method Validation

A validated stability-indicating RP-HPLC method was developed for pseudoephedrine sulfate and its related organic impurities [1]. The method demonstrated linear response over 0.125–0.750 μg mL⁻¹ with correlation coefficient >0.999 and successfully resolved all process-related impurities and forced degradation products [1]. This method enables precise quantitation of pseudoephedrine sulfate in the presence of potential degradants.

Stability-Indicating HPLC
Method context
Linearity 0.125–0.750 µg/mL, r² > 0.999
Enables purity and stability assessment
RP-HPLC, phenyl column, 210 nm
Analytical Chemistry Stability Testing Quality Control

Food Effect on Extended-Release Bioavailability

A study in 24 healthy male volunteers evaluated the effect of food on the bioavailability of pseudoephedrine sulfate from an extended-release tablet core [1]. The findings indicated that the effect of food on the bioavailability and pharmacokinetic profiles of pseudoephedrine sulfate was not likely to be clinically significant [1].

Food Effect
Context-dependent
No clinically significant food effect reported
May support dosing flexibility in formulation design
Fed vs. fasted crossover, 24 volunteers
Pharmacokinetics Food Effect Bioavailability

Extended-Release Patent: Targeted Pharmacokinetic Profile

A patented extended-release formulation containing pseudoephedrine sulfate is designed to achieve a maximum plasma concentration (Cmax) of approximately 345–365 ng/mL at a Tmax of 7.6–8.4 hours [1]. This controlled release profile enables once-daily dosing and sustained decongestant effect over 24 hours.

ER Patent Profile
Class-level
Cmax ~345–365 ng/mL, Tmax 7.6–8.4 h
Reported target 24-hour release profile
Patent data; verify in independent studies
Pharmaceutical Formulation Controlled Release Patent

Pseudoephedrine Sulfate: Key Applications


IVIVC-Guided Extended-Release Matrix Tablets

Formulation scientists developing once-daily or twice-daily extended-release pseudoephedrine products can leverage the established Level A IVIVC (r² > 0.99, p < 0.0001) for pseudoephedrine sulfate to streamline formulation optimization and justify biowaivers for post-approval changes [1].

QC Testing with Stability-Indicating HPLC

QC laboratories can implement the validated stability-indicating RP-HPLC method with a linear range of 0.125–0.750 μg mL⁻¹ and r² > 0.999 to accurately quantify pseudoephedrine sulfate and resolve impurities/degradants, ensuring batch release compliance with USP monograph specifications (assay 98.0%–100.5%) [2][3].

Antihistamine Combination Formulations

Pseudoephedrine sulfate is frequently co-formulated with loratadine or desloratadine in extended-release tablets for allergic rhinitis relief. The sulfate salt's compatibility with common extended-release polymers and its predictable in-vitro/in-vivo correlation make it a preferred choice for these combination products [4][5].

Pharmacokinetic Studies and Bioequivalence Assessments

Given the established bioequivalence between repeat-action and conventional dosing regimens (P < 0.10 for AUC and Cmax) and the lack of a clinically significant food effect, pseudoephedrine sulfate is a well-characterized API suitable for comparative bioavailability studies and generic product development [6][7].

Application
Selection Property
Validation Focus
Extended-Release Matrix Tablets
Level A IVIVC availability
In-vitro dissolution as surrogate for in-vivo absorption
QC Batch Release Testing
Validated stability-indicating HPLC method
USP assay specification 98.0%–100.5%
Antihistamine Fixed-Dose Combinations
Compatibility with extended-release polymers
Predictable in-vitro/in-vivo correlation
Bioequivalence Study Design
Established bioavailability reference data
Comparable PK between formulations and food states

Technical Documentation Hub

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